molecular formula C14H13ClN4O2 B14516081 2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide CAS No. 62656-87-5

2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide

Cat. No.: B14516081
CAS No.: 62656-87-5
M. Wt: 304.73 g/mol
InChI Key: JEDREKJTPQQQTO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide is an organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a chlorophenyl group and a phenylhydrazine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide typically involves the reaction of 4-chlorophenylhydrazine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenylhydrazine groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

62656-87-5

Molecular Formula

C14H13ClN4O2

Molecular Weight

304.73 g/mol

IUPAC Name

1-carbamoyl-1-(4-chloroanilino)-3-phenylurea

InChI

InChI=1S/C14H13ClN4O2/c15-10-6-8-12(9-7-10)18-19(13(16)20)14(21)17-11-4-2-1-3-5-11/h1-9,18H,(H2,16,20)(H,17,21)

InChI Key

JEDREKJTPQQQTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(C(=O)N)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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